molecular formula C14H16N2O3 B12729556 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one CAS No. 126681-66-1

4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one

Cat. No.: B12729556
CAS No.: 126681-66-1
M. Wt: 260.29 g/mol
InChI Key: VDOSTEWTEVGJEA-UHFFFAOYSA-N
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Description

4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one is a complex organic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes a methoxy group and a hydroxymethyl group attached to a tetrahydrobenzo(h)cinnolinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo(h)cinnolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo(h)cinnolinone core.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the cinnolinone core.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced cinnolinone derivatives.

    Substitution: Various substituted cinnolinone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-benzo(h)cinnolin-3(2H)-one: Lacks the methoxy group.

    4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one: Lacks the hydroxymethyl group.

    4,4a,5,6-Tetrahydrobenzo(h)cinnolin-3(2H)-one: Lacks both the methoxy and hydroxymethyl groups.

Uniqueness

The presence of both the methoxy and hydroxymethyl groups in 4,4a,5,6-Tetrahydro-4a-(hydroxymethyl)-9-methoxybenzo(h)cinnolin-3(2H)-one imparts unique chemical and biological properties, making it a compound of significant interest in scientific research.

Properties

CAS No.

126681-66-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4a-(hydroxymethyl)-9-methoxy-2,4,5,6-tetrahydrobenzo[h]cinnolin-3-one

InChI

InChI=1S/C14H16N2O3/c1-19-10-3-2-9-4-5-14(8-17)7-12(18)15-16-13(14)11(9)6-10/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,18)

InChI Key

VDOSTEWTEVGJEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC3(C2=NNC(=O)C3)CO)C=C1

Origin of Product

United States

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